N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide
Description
N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide is a pyrazole-based organic compound characterized by a 4-methoxyphenyl substituent at the pyrazole ring’s 2-position, a methyl group at the 5-position, and a propenamide side chain. The 4-methoxyphenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the propenamide moiety introduces reactivity for covalent interactions or metabolic transformations. This compound’s structural features suggest applications in medicinal chemistry, particularly in kinase inhibition or covalent drug design .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-4-14(18)15-13-9-10(2)16-17(13)11-5-7-12(19-3)8-6-11/h4-9H,1H2,2-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRZGQNERBQZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the pyrazole derivative with an acrylamide derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Osimertinib Metabolites (AZ5104 and AZ7550)
Osimertinib metabolites AZ5104 and AZ7550 share the propenamide group but differ in their aromatic substitution patterns. For example:
- AZ5104: Contains a dimethylaminoethyl-methylamino group and a 4-(1H-indol-3-yl)pyrimidin-2-yl substituent.
- AZ7550: Features a 4-(1-methylindol-3-yl)pyrimidin-2-yl group and a methylaminoethyl side chain.
Key Comparisons :
- Metabolism: Both osimertinib metabolites are metabolized via CYP3A4/5 enzymes, with alternative pathways involving glutathione conjugation.
Formoterol-Related Compounds
Formoterol-related compounds (E, F, G) share methoxyphenyl groups but incorporate distinct amine or formamide functionalities. For instance:
- Formoterol-related compound F : Contains a 4-methoxyphenyl group linked to a methylethylamine chain.
Key Comparisons :
- Solubility : The propenamide group in the target compound may enhance aqueous solubility compared to the amine-rich Formoterol analogs, which rely on protonation for solubility .
- Receptor Binding : The pyrazole ring’s planar structure contrasts with the flexible ethylamine chains in Formoterol derivatives, suggesting divergent binding modes to biological targets.
Thiophene-Oxadiazole Propenamide ()
The compound (2Z)-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide features a thiophene-oxadiazole-propenamide scaffold.
Key Comparisons :
- Heterocyclic Core : The pyrazole in the target compound offers greater rigidity compared to the oxadiazole ring, which may affect conformational stability in binding pockets.
Structural and Functional Data Table
| Compound | Core Structure | Key Substituents | Metabolic Pathways | Potential Applications |
|---|---|---|---|---|
| N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide | Pyrazole | 4-Methoxyphenyl, methyl, propenamide | CYP3A4 (hypothesized), glutathione conjugation | Kinase inhibition, covalent drugs |
| Osimertinib (AZ5104/AZ7550) | Anilinopyrimidine | Indole-pyrimidine, propenamide | CYP3A4/5, glutathione adducts | EGFR-TKI therapy |
| Formoterol-related compound F | Benzene | 4-Methoxyphenyl, methylethylamine | Phase II conjugation (glucuronidation) | β2-adrenergic receptor agonist |
| Thiophene-oxadiazole propenamide | Oxadiazole | Thiophene, 2-oxo-dihydropyridine | Unreported | Anti-inflammatory, kinase inhibition |
Research Findings and Implications
- Synthetic Utility : The target compound’s pyrazole-propenamide structure is synthetically accessible via cyclocondensation and acylation reactions, similar to methods used for osimertinib metabolites .
- Drug-Drug Interactions : Unlike osimertinib, which shows minimal interaction with CYP3A4 inhibitors, the target compound’s metabolism may be more susceptible to modulation due to its simpler structure .
- Biological Activity: Pyrazole derivatives are known to inhibit kinases (e.g., JAK2, EGFR). The 4-methoxyphenyl group could mimic tyrosine residues, competing for ATP-binding sites in kinase domains.
Biological Activity
N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of kinase inhibition and anti-inflammatory effects. This article reviews the available literature on its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a 4-methoxyphenyl group and an enamide functional group. The molecular formula is , and its structure can be represented as follows:
1. Kinase Inhibition
Recent studies have highlighted the compound's effectiveness as a protein kinase inhibitor. It has been shown to inhibit various kinases involved in cancer progression, making it a candidate for further development as an anticancer agent. For instance, in vitro assays demonstrated that this compound exhibits a significant inhibitory effect on the activity of several kinases at micromolar concentrations .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in cell culture models. In particular, it has been shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values reported around 20 µM. The compound induced apoptosis in these cells, as evidenced by increased caspase activity .
Case Study 2: Reduction of Inflammatory Markers
In an experimental model using LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels. This suggests its potential utility as an anti-inflammatory agent in conditions characterized by excessive inflammation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Binding : The compound binds to the ATP-binding site of kinases, inhibiting their phosphorylation activity.
- Cytokine Production Modulation : It interferes with signaling pathways that lead to cytokine production, particularly through inhibition of NF-kB activation.
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Kinase inhibition | ~20 | ATP competitive inhibition |
| Other Pyrazole Derivatives | Varies | Varies | Depends on specific substitutions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
